Bienvenue dans la boutique en ligne BenchChem!

3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Medicinal chemistry Lipophilicity optimization Capsid assembly modulator

3-(2-Methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2097900-45-1) is a synthetic small molecule (MF: C₁₄H₂₂N₂O₃S₂; MW: 330.47 g/mol) belonging to the N-sulfonylpiperidine-3-carboxamide (SPC) class. Its architecture comprises a piperidine core bearing a 2-methylpropanesulfonyl group at the 3-position and a thiophen-2-yl urea moiety at the 1-carboxamide position.

Molecular Formula C14H22N2O3S2
Molecular Weight 330.46
CAS No. 2097900-45-1
Cat. No. B2870543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS2097900-45-1
Molecular FormulaC14H22N2O3S2
Molecular Weight330.46
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NC2=CC=CS2
InChIInChI=1S/C14H22N2O3S2/c1-11(2)10-21(18,19)12-5-3-7-16(9-12)14(17)15-13-6-4-8-20-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,15,17)
InChIKeyWJXADPSOHKPACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2097900-45-1) – Baseline Characterization for Research Procurement


3-(2-Methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2097900-45-1) is a synthetic small molecule (MF: C₁₄H₂₂N₂O₃S₂; MW: 330.47 g/mol) belonging to the N-sulfonylpiperidine-3-carboxamide (SPC) class [1]. Its architecture comprises a piperidine core bearing a 2-methylpropanesulfonyl group at the 3-position and a thiophen-2-yl urea moiety at the 1-carboxamide position. This structural framework is closely related to SPC derivatives that have been identified as capsid assembly modulators with antiviral activity against hepatitis B virus (HBV) [2]. Computed properties include an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 103 Ų [1]. The compound is commercially available from multiple suppliers, typically at 95% purity [1].

Why 3-(2-Methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide Cannot Be Replaced by a Generic Sulfonyl Piperidine


Within the SPC chemotype, simultaneous variation at three critical positions—the N-sulfonyl substituent, the piperidine substitution position, and the urea aryl group—can profoundly alter target engagement and antiviral potency. In the HBV capsid assembly modulator series, the lead compound C-39 (EC₅₀ = 0.64 μM in HepAD38 cells) emerged only after extensive SAR exploration, with certain close analogs showing substantially reduced activity solely due to N-sulfonyl modifications [1]. Therefore, substituting 3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide with an in-class analog—particularly one bearing a different sulfonyl group or urea aryl moiety—carries a high risk of introducing uncharacterized potency gaps, altered selectivity profiles, or off-target liabilities that cannot be predicted a priori without experimental benchmarking.

Quantitative Differentiation Evidence: 3-(2-Methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide vs. Closest Analogs


N-Sulfonyl Branching and Lipophilicity Differentiates from Linear or Aromatic Sulfonyl Analogs

The 2-methylpropanesulfonyl (isobutylsulfonyl) group of the target compound confers a computed XLogP3 of 2.4, which is measurably lower than that of N-benzenesulfonyl or N-(4-substituted-phenylsulfonyl) analogs commonly found in this chemotype [1]. Reduced lipophilicity is a critical parameter for improving aqueous solubility and mitigating CYP450-mediated metabolism, as demonstrated in the SAR optimization of SPC derivatives where bulky/hydrophobic N-sulfonyl groups were systematically replaced to achieve balanced potency and drug-like properties [2].

Medicinal chemistry Lipophilicity optimization Capsid assembly modulator

Hydrogen-Bond Donor/Acceptor Configuration Differs from Piperidine-4-substituted Regioisomers

The sulfonyl group at the piperidine 3-position generates a hydrogen-bond acceptor count of 4 (2 sulfonyl O atoms + 1 urea carbonyl O + 1 thiophene S), while maintaining only 1 H-bond donor (urea NH) [1]. In contrast, 4-substituted analogs such as 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1705551-96-7) present a different spatial orientation of the sulfonyl oxygens, which alters the H-bond acceptor geometry available for target protein engagement . The 3-substituted regioisomer scaffold has been specifically validated in the SPC series for productive binding to the HBV core protein, whereas 4-substituted variants were not among the active leads [2].

Medicinal chemistry Regiochemistry Target engagement

Thiophene Urea Moiety Provides Different Electronic Profile vs. Phenyl Urea Analogs

The N-(thiophen-2-yl) carboxamide terminus of the target compound introduces a sulfur-containing heteroaromatic ring with distinct electronic properties compared to phenyl urea analogs. Direct analogs with a phenyl urea replacement—such as N-(2,4-dimethoxyphenyl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide—exhibit different electron density distribution and π-stacking capability due to the absence of the thiophene sulfur . Thiophene-containing analogs are commonly explored for enhanced π-π interactions with aromatic protein residues, which has been a design rationale in kinase and GPCR inhibitor programs [1].

Medicinal chemistry Electronic effects Receptor binding

Limited Public Activity Data Necessitates Direct Experimental Benchmarking for Procurement Decisions

As of the current evidence cutoff, no peer-reviewed publication, patent, or public database reports quantitative biological activity data (IC₅₀, EC₅₀, Kd, or Ki) for 3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide [1]. This contrasts sharply with the well-characterized SPC lead compound C-39, for which extensive antiviral data exist (EC₅₀ = 0.64 μM against HBV in HepAD38 cells; CC₅₀ > 50 μM) [2]. The absence of public activity data means that any procurement decision for this specific compound must be accompanied by in-house screening to establish potency and selectivity relative to known SPC benchmarks.

Data transparency Procurement risk Experimental validation

Computed Physicochemical Profile Suggests Favorable Drug-Likeness vs. Higher-MW SPC Analogs

The target compound has a molecular weight of 330.47 g/mol, which is within the optimal range for lead-like and drug-like space (MW ≤ 350) [1]. This is lower than several explored SPC analogs that incorporate bulkier N-sulfonyl or urea substituents. The computed TPSA of 103 Ų and rotatable bond count of 4 further support favorable oral bioavailability potential per Veber's rules [1]. In the broader SPC SAR landscape, maintaining MW below 400 while retaining antiviral potency was a key optimization goal [2].

Drug-likeness Lead optimization Physicochemical properties

Undefined Stereocenter Distinguishes This Compound from Enantiomerically Pure Analogs

3-(2-Methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide possesses one undefined atom stereocenter at the piperidine 3-position (the carbon bearing the sulfonyl group), as indicated by its computed molecular properties [1]. This means the compound as typically supplied is racemic. In contrast, some advanced SPC analogs have been developed as single enantiomers after chiral separation, which can dramatically affect target binding [2]. Procurement of the racemate versus a single enantiomer has implications for biological assay interpretation and SAR studies.

Stereochemistry Chiral resolution Procurement specification

Recommended Application Scenarios for 3-(2-Methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide Based on Current Evidence


HBV Capsid Assembly Modulator Screening and SAR Expansion

The N-sulfonylpiperidine-3-carboxamide (SPC) scaffold is a validated chemotype for HBV capsid assembly modulation, with lead compound C-39 demonstrating EC₅₀ = 0.64 μM against HBV in HepAD38 cells [1]. This compound, featuring a 2-methylpropanesulfonyl group at the 3-position and a thiophen-2-yl urea terminus, represents a structurally distinct combination not present in the published SPC library. Procurement is warranted for SAR expansion studies aiming to explore whether the branched alkyl sulfonyl group and thiophene urea confer improved selectivity, metabolic stability, or resistance profile compared to the published SPC leads.

Computational ADME and Property-Based Lead Optimization

With a molecular weight of 330.47 g/mol, XLogP3 of 2.4, and TPSA of 103 Ų, this compound resides firmly in lead-like chemical space and offers substantial room for property-guided optimization [1]. It is well-suited as a core scaffold for medicinal chemistry programs that prioritize oral bioavailability, where the lower lipophilicity relative to phenylsulfonyl analogs provides an ADME advantage before any synthetic modification [2].

Exploratory Kinase or GPCR Profiling Leveraging Thiophene Urea Pharmacophore

The thiophene-urea motif is a recognized pharmacophore in kinase and GPCR inhibitor design, where the thiophene sulfur can engage in unique electronic interactions not available to phenyl-based analogs [1]. This compound can serve as a screening library member for target-agnostic profiling against kinase panels or GPCR targets, with the thiophene moiety providing differentiated binding potential that warrants experimental evaluation.

Stereochemical Probe for Enantiomer-Specific Activity Studies

The undefined stereocenter at the piperidine 3-position means this compound is supplied as a racemic mixture [1]. This creates an opportunity for chiral resolution and comparative testing of individual enantiomers, a standard practice in lead optimization. Procurement of the racemate followed by chiral HPLC separation and enantiomer-specific biological evaluation can reveal whether activity resides predominantly in one enantiomer, guiding future synthetic efforts and IP strategy.

Quote Request

Request a Quote for 3-(2-methylpropanesulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.